3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
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Overview
Description
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is heated at 120°C for several hours, followed by cooling and precipitation in ice-cold water to obtain the desired product .
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with molecular targets such as c-Met and Pim-1 . These interactions inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation and induction of apoptosis. The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol can be compared with other triazolopyridazine derivatives, such as:
6-(3-Methylpiperidino)-[1,2,4]triazolo[4,3-b]pyridazine: This compound also exhibits biological activity but differs in its substituent groups, which can affect its pharmacological properties.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These derivatives have been studied for their antitubulin activity and show different biological effects compared to this compound.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEQTPQKVFRHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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